8-Methyl-9H-carbazol-3-OL
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Overview
Description
8-Methyl-9H-carbazol-3-OL is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Preparation Methods
The synthesis of 8-Methyl-9H-carbazol-3-OL can be achieved through several methods. One common approach involves the conversion of N-protected 5,8-dimethyl-9H-carbazol-3-ylboronic acids into the corresponding 3-hydroxy derivatives using hydrogen peroxide under mild reaction conditions . Another method involves the biotransformation of 9H-carbazole by biphenyl-utilizing bacteria, which can produce hydroxylated carbazole metabolites, including 9H-carbazol-3-OL .
Chemical Reactions Analysis
8-Methyl-9H-carbazol-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various organic acids for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 9H-carbazole can lead to the formation of 9H-carbazol-3-OL .
Scientific Research Applications
8-Methyl-9H-carbazol-3-OL and its derivatives have numerous scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, carbazole derivatives have shown potential as inhibitors of angiogenesis and inflammation, as well as antibacterial, antifungal, antiparasitic, antiviral, and anticancer agents . In industry, carbazole derivatives are used in the production of conducting polymers and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 8-Methyl-9H-carbazol-3-OL involves its interaction with various molecular targets and pathways. Carbazole derivatives have been found to inhibit protein kinases, which play a crucial role in cell signaling and regulation . Additionally, they can interfere with the electron transfer processes in cells, leading to their biological effects .
Comparison with Similar Compounds
8-Methyl-9H-carbazol-3-OL is similar to other carbazole derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-9-ol . These compounds share a common carbazole core structure but differ in the position and nature of their substituents. The unique properties of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological and chemical activities. Other similar compounds include 9H-fluorene, dibenzofuran, and dibenzothiophene, which also exhibit versatile biological activities and applications .
Properties
CAS No. |
61601-52-3 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
8-methyl-9H-carbazol-3-ol |
InChI |
InChI=1S/C13H11NO/c1-8-3-2-4-10-11-7-9(15)5-6-12(11)14-13(8)10/h2-7,14-15H,1H3 |
InChI Key |
KVCMTKSXCOJMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
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